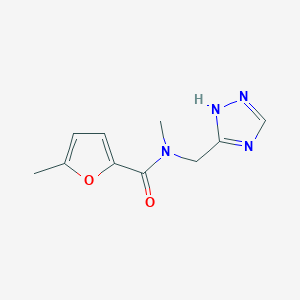![molecular formula C11H17N3O3 B7594833 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7594833.png)
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid, also known as MIAPEP, is a synthetic peptide with potential therapeutic applications. This peptide has gained attention in the scientific community due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi. This disrupts the normal cellular function and leads to cell death. In cancer cells, 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid is believed to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit protein synthesis in bacteria and fungi. Physiologically, it has been shown to reduce inflammation in animal models of sepsis. Additionally, 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid has been shown to reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid in lab experiments is its high purity. The SPPS method ensures that the final product is pure and free from impurities. Additionally, 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid is stable and can be stored for long periods of time. However, one limitation of using 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid in lab experiments is its high cost. The SPPS method is expensive and time-consuming, making it difficult to produce large quantities of 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid.
Future Directions
For the study of 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid include the development of more efficient methods for synthesis and further studies on its potential therapeutic applications.
Synthesis Methods
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) method. The synthesis involves the coupling of amino acids in a stepwise manner to form the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC). The purity of the final product is confirmed using mass spectrometry.
Scientific Research Applications
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against Gram-negative and Gram-positive bacteria. It has also been shown to have antifungal activity against Candida albicans. Additionally, 5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid has been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8(6-11(16)17)5-10(15)14(2)7-9-12-3-4-13-9/h3-4,8H,5-7H2,1-2H3,(H,12,13)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRNMNOELBFYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)CC1=NC=CN1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1H-imidazol-2-ylmethyl(methyl)amino]-3-methyl-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-hydroxycycloheptyl)methyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7594750.png)

![[1-(2-Methylpropylsulfonyl)pyrrolidin-2-yl]-piperazin-1-ylmethanone](/img/structure/B7594758.png)
![3-amino-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B7594766.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)

![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)

![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)

